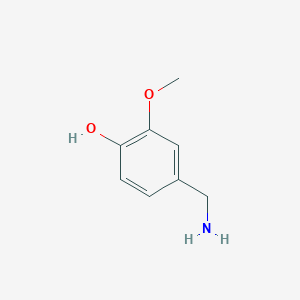

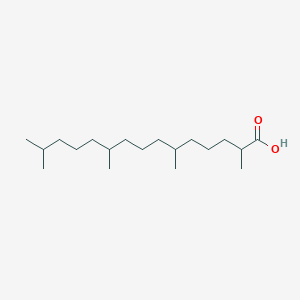

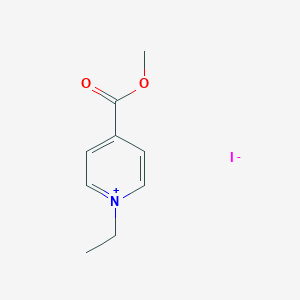

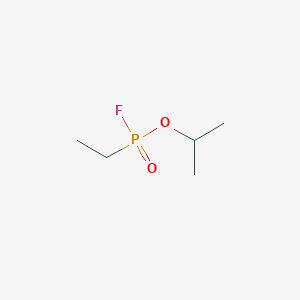

![molecular formula C37H29N3O3S B075343 4-[4-[(4-苯胺苯基)-(4-苯基氮杂环己六亚烯-2,5-二烯-1-亚甲基)甲基]苯胺]苯磺酸盐 CAS No. 1324-76-1](/img/structure/B75343.png)

4-[4-[(4-苯胺苯基)-(4-苯基氮杂环己六亚烯-2,5-二烯-1-亚甲基)甲基]苯胺]苯磺酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds often involves proton transfer reactions with strong organic acids leading to the formation of diazo-dye precursors and other complex derivatives. For example, compounds formed by the reaction of aniline yellow with 5-sulfosalicylic acid and benzenesulfonic acid exhibit interesting structural characteristics due to proton transfer and nontransfer mechanisms (Smith et al., 2009). Additionally, other synthesis methods involve copper-mediated coupling of dibromoalkenes with nitrogen nucleophiles leading to the formation of ynamides, highlighting the versatility of synthesis approaches for similar compounds (Coste et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds in this category has been elucidated through crystallography, revealing features such as hydrogen bonding, crystal packing, and intermolecular interactions. These structures often display complex hydrogen-bonding networks and crystal packing motifs that contribute to their observed physical and chemical properties. For instance, the analysis of proton-transfer compounds reveals a three-dimensional framework structure, with specific hydrogen bonding contributing to the observed dichroic properties (Smith et al., 2009).

Chemical Reactions and Properties

The chemical reactions and properties of these compounds are influenced by their molecular structure and the presence of various functional groups. Reactions such as photolysis and interactions with organic acids or bases demonstrate the reactivity and potential applications of these molecules. For example, the photolysis of methyl benzenesulfonate in methanol suggests a significant singlet participation, indicating photochemical reactivity and potential for further chemical transformations (Izawa & Kuromiya, 1975).

Physical Properties Analysis

The physical properties, such as crystallinity, solubility, and thermal stability, are determined by the molecular structure and intermolecular interactions. The crystal structure analysis provides insights into the arrangement of molecules in the solid state, which affects their physical properties. The dichroic crystals of benzenesulfonate compounds, for example, show how molecular orientation affects the observed color and physical appearance (Smith et al., 2009).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity with other chemical species, and photochemical behavior, are key to understanding the applications and behavior of these compounds in various environments. The interaction with strong organic acids and the resulting proton transfer mechanisms highlight the compound's acidity and reactivity, which are crucial for its applications in dye synthesis and other chemical processes (Smith et al., 2009).

科学研究应用

光催化降解研究

该化合物的一项重要应用在于光催化降解研究。例如,使用银离子掺杂的二氧化钛对三苯甲烷染料甲基蓝的降解研究突出了 4-[4-[(4-苯胺苯基)-(4-苯基氮杂环己六亚烯-2,5-二烯-1-亚甲基)甲基]苯胺]苯磺酸盐等化合物在光催化过程中的功效。该研究表明,银离子掺杂的微米级二氧化钛比未掺杂的微米级二氧化钛在降解过程中效率更高,而该化合物是实现更高效率的关键元素之一 (Sahoo & Gupta, 2015).

抗菌和抗肿瘤活性

该化合物还被用于合成和研究具有潜在抗菌和抗肿瘤活性的新型化合物。例如,涉及使用类似苯磺酸盐化合物的喹唑啉酮衍生物的研究显示出显着的抗菌活性。这些研究对于持续寻找新的抗菌剂至关重要 (Habib, Hassan, & El‐Mekabaty, 2013)。此外,4-肼基苯基苯磺酸盐等化合物对乳腺癌细胞系显示出有希望的结果,表明此类化合物在癌症研究中的潜力 (Prasetiawati et al., 2022).

光解研究

还对相关化合物(如甲醇中的甲基苯磺酸盐)的光解进行了研究。这些研究有助于我们了解此类化合物在光照下的化学行为,这与化学合成和环境研究中的各种应用相关 (Izawa & Kuromiya, 1975).

环境影响研究

有研究探讨了 4-[4-[(4-苯胺苯基)-(4-苯基氮杂环己六亚烯-2,5-二烯-1-亚甲基)甲基]苯胺]苯磺酸盐等化合物的环境影响。类似结构的化合物参与了染料的生物降解研究,例如细菌存在下真菌对甲基橙的降解。这些研究对于了解此类化合物如何与环境相互作用以及如何降解或转化至关重要 (Purnomo et al., 2021).

安全和危害

属性

CAS 编号 |

1324-76-1 |

|---|---|

产品名称 |

4-[4-[(4-Anilinophenyl)-(4-phenylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]anilino]benzenesulfonate |

分子式 |

C37H29N3O3S |

分子量 |

595.7 g/mol |

IUPAC 名称 |

4-[4-[(4-anilinophenyl)-(4-phenylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]anilino]benzenesulfonate |

InChI |

InChI=1S/C37H29N3O3S/c41-44(42,43)36-25-23-35(24-26-36)40-34-21-15-29(16-22-34)37(27-11-17-32(18-12-27)38-30-7-3-1-4-8-30)28-13-19-33(20-14-28)39-31-9-5-2-6-10-31/h1-26,38,40H,(H,41,42,43) |

InChI 键 |

MRBZZOCCHHNQBM-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)C(=C3C=CC(=[NH+]C4=CC=CC=C4)C=C3)C5=CC=C(C=C5)NC6=CC=C(C=C6)S(=O)(=O)[O-] |

规范 SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)C(=C3C=CC(=[NH+]C4=CC=CC=C4)C=C3)C5=CC=C(C=C5)NC6=CC=C(C=C6)S(=O)(=O)[O-] |

Pictograms |

Irritant; Environmental Hazard |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。